molecular formula C19H22N2O3S B2855001 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-10-6

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2855001
CAS No.: 946282-10-6
M. Wt: 358.46
InChI Key: OLHYLKJVQNBBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound. It is a derivative of benzamide, which is an amide corresponding to benzoic acid . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamide has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The structure of benzamide is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzamide derivatives can engage in various chemical reactions. For instance, they can be functionalized through cross-coupling and nucleophilic aromatic substitution reactions . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .

Scientific Research Applications

Histone Deacetylase Inhibitors for Cancer Therapy

A series of compounds related to N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant cytotoxicity towards PC-3 cells, a prostate cancer cell line. Notably, one compound from this series demonstrated superior anti-HDAC and antiproliferative activity compared to the known HDAC inhibitor SAHA (Vorinostat), leading to tumor growth inhibition in a xenograft tumor model of prostate cancer. This suggests the potential of these compounds in developing new treatments for prostate cancer (Liu et al., 2015).

Synthesis Techniques for Tetrahydroquinolines

Research has also focused on the synthesis of tetrahydroquinolines, a category to which N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide belongs. For instance, a novel synthesis method has been developed via Pummerer-Type Reaction, providing an efficient route for tetrahydroquinoline synthesis (Toda et al., 1999). Another study achieved the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields (Saitoh et al., 2001).

Cascade Synthesis Techniques

Another study introduced a tert-butyl hydroperoxide mediated cascade synthesis technique for 3-arylsulfonylquinoline derivatives. This method facilitates the formation of a C-S bond and quinoline ring in a single step without the need for metal catalysts, offering a straightforward route to synthesizing 3-arylsulfonylquinoline derivatives (Zhang et al., 2016).

Mechanism of Action

Mode of Action

It is known that sulfonyl chloride groups, such as the one present in this compound, are highly reactive and can form covalent bonds with various biological targets . This suggests that the compound could interact with its targets through covalent modification, leading to changes in their function .

Biochemical Pathways

Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Given the presence of the sulfonyl chloride group, it is plausible that this compound could interfere with a variety of biochemical pathways through covalent modification of key proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide are currently unknownThe presence of the sulfonyl chloride group suggests that the compound could be rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and detailed mechanistic studies, it is challenging to predict the precise effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the reactivity of the sulfonyl chloride group could be influenced by the pH of the environment . .

Safety and Hazards

While specific safety data for “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is not available, general safety data for benzamides suggest that they may be harmful if swallowed and may cause serious eye damage . It is recommended to use personal protective equipment as required and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHYLKJVQNBBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.